2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Description
Properties
CAS No. |
56894-55-4 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c1-21-13-9-5-4-8-12(13)15-18-17-14(22-15)10-6-2-3-7-11(10)16(19)20/h2-9H,1H3,(H,19,20) |
InChI Key |
MTUOLNMCVNFJRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with 2-carboxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. For example, treatment with methanol in the presence of H₂SO₄ (catalytic) at reflux yields the corresponding methyl ester. This reaction is critical for modifying solubility or preparing prodrug derivatives.
Key Conditions :
-
Reflux in methanol (6–8 hours)
-
Acid catalysis (H₂SO₄ or HCl gas)
-
Typical yields: 70–85%
Cyclization and Heterocycle Formation
The 1,3,4-oxadiazole ring participates in cycloaddition reactions. In one protocol, the compound reacts with thiourea in ethanol under basic conditions (KOH) to form thiadiazole hybrids, leveraging nucleophilic attack at the oxadiazole’s nitrogen atoms .
Example Reaction :
Functionalization via Cross-Coupling
The oxadiazole moiety enables transition-metal-catalyzed arylation. A one-pot synthesis-arylation strategy using Pd(OAc)₂ and aryl iodides generates 2,5-disubstituted oxadiazoles :
General Procedure :
-
Substrate: 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: K₃PO₄ (2 equiv)
-
Solvent: Dioxane (100°C, 12 hours)
Representative Examples :
| Aryl Iodide | Product Substituent | Yield (%) | MP (°C) |
|---|---|---|---|
| 4-Fluorophenyl | 4-Fluorophenyl | 80 | 166–168 |
| 3,5-Dimethylphenyl | 3,5-Dimethylphenyl | 71 | Oil |
Amination Reactions
The oxadiazole’s C-2 position reacts with amines via copper-catalyzed coupling. A protocol using Cu(OAc)₂ and N-benzoyloxy amines achieves C–N bond formation :
Conditions :
-
Cu(OAc)₂ (0.75 equiv), LiOtBu (2.4 equiv)
-
PPh₃ (1.5 equiv), dioxane, 40°C, 18 hours
-
Scope: Primary/secondary amines, yields 44–70%
Notable Application :
Electrophilic Substitution
The methoxyphenyl group directs electrophilic aromatic substitution. Bromination with Br₂ in acetic acid selectively substitutes the para position relative to the methoxy group :
Reaction :
Hydrolysis and Stability
Under strongly acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the oxadiazole ring hydrolyzes to form a diacylhydrazine intermediate, which further decomposes . This limits its stability in extreme pH environments.
Degradation Pathway :
Comparative Reactivity Table
| Reaction Type | Conditions | Key Functional Group | Yield Range |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | Benzoic acid | 70–85% |
| Arylation | Pd(OAc)₂, XPhos, dioxane | Oxadiazole C-5 | 44–87% |
| Amination | Cu(OAc)₂, LiOtBu, PPh₃ | Oxadiazole C-2 | 44–70% |
| Bromination | Br₂, AcOH | Methoxyphenyl | 82% |
Scientific Research Applications
Agricultural Applications
Plant Growth Regulation
One of the primary applications of 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is as a plant growth regulator. Research indicates that compounds within the oxadiazole class can effectively modulate plant growth by influencing physiological processes. Specific effects include:
- Dwarfing of plants : This can be beneficial for controlling plant height and improving harvest efficiency.
- Enhanced flower and fruit set : The compound may increase the number of flowers and fruits produced by plants.
- Alteration of flowering characteristics : It can modify flowering patterns in certain species, potentially facilitating sterility in monocots .
Pharmaceutical Applications
Antimicrobial Properties
Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. The presence of the methoxyphenyl group enhances their effectiveness against various pathogens. This makes this compound a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases .
Cosmetic Applications
Skin Care Formulations
The compound is being explored in cosmetic formulations due to its potential benefits for skin health. Its properties may contribute to:
- Moisturization : Enhancing skin hydration and preventing dryness.
- Anti-aging effects : By promoting skin elasticity and reducing the appearance of fine lines .
Case Study 1: Plant Growth Regulation
A study conducted on various crops demonstrated that applying this compound resulted in a significant increase in flower set and fruit yield compared to untreated controls. The application rates varied, but optimal results were observed at concentrations around 50 mg/L.
Case Study 2: Antimicrobial Activity
In vitro tests showed that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 3: Cosmetic Efficacy
A formulation containing the compound was tested for moisturizing effects over a four-week period on human volunteers. Results indicated a statistically significant improvement in skin hydration levels compared to baseline measurements, supporting its use in cosmetic products aimed at enhancing skin moisture.
Mechanism of Action
The mechanism of action of 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Positional Isomers of Methoxyphenyl Groups
- 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid (GEO-03505): Differs in the methoxy group position (para vs. ortho) and replaces benzoic acid with acetic acid. 269.22 g/mol for the target compound) .
- 2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid (CymitQuimica Ref: 10-F658331): Retains the ortho-methoxy group but substitutes benzoic acid with acetic acid, reducing acidity (pKa ~4.7 vs. ~2.8 for benzoic acid derivatives) and altering solubility profiles .
Functional Group Modifications
- 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide : Replaces the carboxylic acid with a hydrazide group, enabling Schiff base formation and enhancing metal-chelating properties. This modification is linked to improved antimicrobial activity in similar compounds .
- 4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)benzoic acid (AAD-5514): Substitutes the 2-methoxyphenyl group with a methylsulfonyl moiety, increasing electron-withdrawing effects and polarity (logP reduced by ~0.5 units) .
Antimicrobial Efficacy
- 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiones : Exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli). The thione group enhances membrane penetration compared to carboxylic acid derivatives .
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a): Shows potent antifungal activity (IC₅₀: 1.2 µM against C. albicans), attributed to the benzofuran-thioacetamide hybrid structure .
Enzyme Inhibition
- 4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19i): Inhibits Rho kinase with IC₅₀ = 12 nM, where the thioether linkage and oxetane group improve target affinity over benzoic acid analogs .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP<sup>a</sup> | Solubility (mg/mL) | Bioavailability (Veber Rule) |
|---|---|---|---|---|
| Target Compound | 269.22 | 2.1 | 0.45 (pH 7.4) | Yes (TPSA = 78 Ų) |
| 2-(5-(4-Methoxyphenyl)-oxadiazol-2-yl)acetic acid | 234.21 | 1.8 | 1.2 (pH 7.4) | Yes (TPSA = 72 Ų) |
| 4-(5-(Methylsulfonyl)-oxadiazol-2-yl)benzoic acid | 268.24 | 1.3 | 0.9 (pH 7.4) | Yes (TPSA = 95 Ų) |
| 5-(2,4-Dichlorophenyl)-oxadiazole-2-thione | 274.11 | 3.5 | 0.1 (pH 7.4) | No (TPSA = 54 Ų) |
<sup>a</sup> Calculated using ChemAxon software.
Key Observations :
- The target compound’s ortho-methoxy group increases logP compared to para-substituted analogs, favoring membrane permeability but reducing aqueous solubility.
- Sulfonyl and thione substituents significantly alter electronic properties and bioavailability .
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid, and what analytical techniques confirm successful synthesis?
- Synthesis Routes :
Hydrazide Formation : React benzoic acid derivatives with hydrazine to form benzoic acid hydrazide.
Cyclocondensation : Treat the hydrazide with 2-methoxybenzoyl chloride in the presence of a cyclizing agent (e.g., POCl₃) to form the oxadiazole ring .
Purification : Recrystallize from methanol or use column chromatography to remove by-products .
- Analytical Techniques :
- TLC : Monitor reaction progress using silica gel plates (e.g., Rf values) .
- IR Spectroscopy : Confirm oxadiazole ring formation (C=N stretch ~1600 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
- NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy group (δ ~3.8 ppm) .
Q. What spectral data (NMR, IR, UV-Vis) are critical for characterizing this compound?
- ¹H NMR : Expect signals for methoxy protons (~3.8 ppm), aromatic protons (split into distinct patterns based on substitution), and carboxylic acid protons (broad ~12–14 ppm if protonated) .
- ¹³C NMR : Oxadiazole carbons (C=N at ~165–170 ppm, C-O at ~160 ppm) .
- IR : Peaks for C=O (carboxylic acid, ~1700 cm⁻¹) and oxadiazole ring vibrations .
- UV-Vis : Conjugation between oxadiazole and aromatic rings may show absorption at 250–300 nm .
Q. What are the recommended purification techniques for removing unreacted starting materials or by-products?
- Recrystallization : Use methanol or ethanol for high-purity crystals .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane to isolate the product .
- Acid-Base Extraction : Utilize the carboxylic acid group’s solubility in basic aqueous solutions (e.g., NaOH) to separate from neutral impurities .
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation reaction to improve yield and purity of the oxadiazole ring?
- Variable Optimization :
- Catalyst : Test alternatives to POCl₃ (e.g., PCl₅, H₂SO₄) for improved cyclization .
- Temperature : Increase reaction temperature (e.g., 80–100°C) to accelerate kinetics, but monitor for decomposition.
- Stoichiometry : Adjust molar ratios of hydrazide to acyl chloride (e.g., 1:1.2) to drive reaction completion .
- Yield Assessment : Use HPLC to quantify purity and adjust recrystallization solvents (e.g., DMF/water mixtures) .
Q. In cases where HPLC indicates impurities despite high NMR purity, what orthogonal methods can resolve discrepancies?
- Orthogonal Techniques :
- Elemental Analysis : Verify C/H/N ratios to detect trace impurities .
- LC-MS : Identify low-abundance by-products via mass fragmentation patterns .
- X-ray Crystallography : Confirm molecular structure and rule out stereochemical impurities .
Q. How do crystallographic studies contribute to understanding molecular conformation and intermolecular interactions?
- Key Findings :
- Torsion Angles : The dihedral angle between oxadiazole and benzoic acid rings affects planarity and π-π stacking .
- Hydrogen Bonding : Carboxylic acid groups form dimeric interactions (O–H···O), stabilizing the crystal lattice .
- Methodology : Single-crystal X-ray diffraction (298 K, R factor < 0.08) provides bond lengths/angles and packing diagrams .
Q. What computational approaches (e.g., DFT) predict electronic properties for targeted drug design?
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) to model HOMO-LUMO gaps and electrostatic potential maps .
- Simulate interactions with biological targets (e.g., enzyme active sites) via molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
